Src Kinase Inhibitory Potential: Class-Level Evidence from Thiazolyl N-Benzyl Acetamide Congeners
Direct quantitative Src kinase inhibition data for CAS 897614-08-3 itself is not publicly available as of the knowledge cutoff. However, the closest structurally characterized congener—the unsubstituted N-benzyl-2-(((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a)—demonstrated inhibition of c-Src kinase with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The target compound differs by replacement of the morpholinoethoxyphenyl group with a 2-methoxyphenyl ureido moiety and introduction of a 3-methoxy substituent on the benzyl ring. In the 2-ureidothiazole patent family (WO2000026203A1), structurally analogous 2-ureido-thiazoles are claimed to inhibit Src and other kinases, providing a second line of class-level evidence for Src engagement [2]. Direct head-to-head comparison data are needed to quantify the precise potency of CAS 897614-08-3 relative to 8a.
| Evidence Dimension | c-Src kinase inhibition (GI50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Unsubstituted N-benzyl analog 8a: GI50 = 1.34 μM (NIH3T3/c-Src527F), GI50 = 2.30 μM (SYF/c-Src527F) |
| Quantified Difference | Cannot be calculated; direct measurement required |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F cell lines; Fallah-Tafti et al., 2011 |
Why This Matters
Establishes the Src kinase inhibitory potential of the thiazolyl N-benzyl acetamide scaffold and justifies procurement for Src-focused screening campaigns where the 3-methoxybenzyl/2-methoxyphenyl ureido substitution may confer differentiated selectivity.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, Shirazi AN, Hangauer DG, Bu Y, Akbarzadeh T, Parang K, Shafiee A. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011 Oct;46(10):4853-8. View Source
- [2] Pharmacia & Upjohn S.p.A. 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. WO2000026203A1. View Source
